molecular formula C16H16N2O6 B11952606 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B11952606
M. Wt: 332.31 g/mol
InChI Key: IOCPUJWWSZIRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O6 and a molecular weight of 332.316 g/mol . This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3,4,5-Trimethoxy-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. The methoxy groups may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, while the nitrophenyl group provides a site for further chemical modifications .

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C16H16N2O6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)17-11-6-4-5-7-12(11)18(20)21/h4-9H,1-3H3,(H,17,19)

InChI Key

IOCPUJWWSZIRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.